molecular formula C18H19NO6 B12532646 2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) CAS No. 675596-54-0

2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)

Cat. No.: B12532646
CAS No.: 675596-54-0
M. Wt: 345.3 g/mol
InChI Key: LZSSUKGJTFTRAI-UHFFFAOYSA-N
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Description

2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) typically involves the reaction of p-nitrochlorobenzene with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by neutralization with hydrochloric acid and recrystallization from ethanol-water mixtures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage allows for conjugation and interaction with various biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) lies in its combination of a nitrophenyl group, ethenyl linkage, and bis(oxy)di(ethanol) structure

Properties

CAS No.

675596-54-0

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)-3-[2-(4-nitrophenyl)ethenyl]phenoxy]ethanol

InChI

InChI=1S/C18H19NO6/c20-9-11-24-17-7-8-18(25-12-10-21)15(13-17)4-1-14-2-5-16(6-3-14)19(22)23/h1-8,13,20-21H,9-12H2

InChI Key

LZSSUKGJTFTRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=CC(=C2)OCCO)OCCO)[N+](=O)[O-]

Origin of Product

United States

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